4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
Description
4,6-Dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 4 and 6, and a piperazine ring at position 2 bearing a 3-methylphenyl substituent. This structure combines electron-donating methoxy groups with a lipophilic arylpiperazine moiety, making it a candidate for targeting receptors or enzymes in medicinal chemistry. Its molecular weight (~340.4 g/mol) and physicochemical properties (e.g., solubility, logP) are influenced by the methoxy and arylpiperazine groups, which may enhance blood-brain barrier permeability compared to simpler analogs .
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-5-4-6-14(11-13)20-7-9-21(10-8-20)17-18-15(22-2)12-16(19-17)23-3/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZMQCVFBFGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
The reaction begins with 2,4,6-trichloropyrimidine, where positions 4 and 6 are selectively substituted with methoxy groups. In anhydrous toluene, 2.2 equivalents of sodium methoxide (30% in methanol) are added dropwise at 50–60°C over 4 hours, followed by stirring for 8 hours. This yields 2-chloro-4,6-dimethoxypyrimidine with 85–90% purity. Excess methoxide ensures complete substitution at the 4- and 6-positions, leveraging the higher reactivity of these sites compared to position 2.
Key Reaction Parameters :
Piperazine Coupling at Position 2
The 2-chloro intermediate reacts with 4-(3-methylphenyl)piperazine under SNAr conditions. In dimethylformamide (DMF), 1.1 equivalents of piperazine derivative and 2 equivalents of potassium carbonate are stirred at 100°C for 12 hours. The reaction achieves 68–72% yield, with purity >95% after recrystallization from ethanol.
Optimization Insights :
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Base : K2CO3 outperforms weaker bases (e.g., Et3N) by deprotonating the piperazine, enhancing nucleophilicity.
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Solvent : Polar aprotic solvents (DMF, NMP) stabilize the transition state.
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Catalyst : Phase-transfer agents (e.g., TBAB) increase yield by 8–10% in biphasic systems.
Oxidation-Substitution Tandem Route
An alternative route leverages oxidation of a methylthio intermediate to generate a superior leaving group for piperazine incorporation.
Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
4,6-Dichloro-2-(methylthio)-1,3-pyrimidine undergoes methoxylation as described in Section 1.1, followed by oxidation with 35% hydrogen peroxide in acetic acid at 75–80°C. The methylthio group converts to methylsulfonyl, providing a reactive site for substitution.
Oxidation Conditions :
Displacement of Methylsulfonyl with Piperazine
The sulfonyl group is displaced by 4-(3-methylphenyl)piperazine in refluxing acetonitrile with 1.5 equivalents of piperazine and 3 equivalents of DBU. This method achieves 75–78% yield, with shorter reaction times (6–8 hours) due to the superior leaving group ability of sulfonate.
Comparative Performance :
| Method | Leaving Group | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Chloride Substitution | Cl | DMF | 100 | 68–72 | 95 |
| Sulfonyl Displacement | SO2Me | Acetonitrile | 82 | 75–78 | 97 |
One-Pot Sequential Functionalization
Industrial-scale synthesis often prioritizes telescoped processes to minimize isolation steps. A one-pot protocol substitutes 2,4,6-trichloropyrimidine sequentially:
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Methoxylation : Add 2.2 equivalents NaOMe in toluene at 50°C.
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Piperazine Coupling : Without isolating the 2-chloro intermediate, introduce 1.1 equivalents 4-(3-methylphenyl)piperazine and 2.2 equivalents K2CO3 in DMF at 100°C.
This method reduces solvent waste and achieves 65–70% overall yield, though purity drops to 88–90%, necessitating a final recrystallization.
Analytical Characterization and Validation
Spectroscopic Confirmation
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1H NMR (400 MHz, CDCl3) : δ 3.89 (s, 6H, OCH3), δ 3.65–3.75 (m, 8H, piperazine), δ 7.20–7.40 (m, 4H, aryl-H), δ 8.32 (s, 1H, pyrimidine-H).
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ESI-MS : m/z 371.3 [M+H]+ (calc. 371.2).
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HPLC : >98% purity (C18 column, 70:30 MeOH/H2O).
Industrial-Scale Considerations
Waste Management
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Solvent Recovery : Toluene and DMF are distilled and reused, reducing costs by 20–25%.
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By-Products : NaCl and Na2SO4 from neutralization are precipitated and filtered.
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 2,4,6-Trichloropyrimidine | 320 | 45 |
| 4-(3-Methylphenyl)piperazine | 280 | 35 |
| Solvents/Catalysts | 90 | 20 |
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the binding affinity and selectivity for serotonin receptors, potentially leading to more effective antidepressants .
Antitumor Properties
The compound has also been evaluated for its antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The pyrimidine scaffold is often associated with various anticancer agents, and derivatives of this compound are being explored for their potential to target specific cancer types .
Neuropharmacology
Cognitive Enhancer
There is emerging evidence that this compound may act as a cognitive enhancer. Research has focused on its effects on neurotransmitter systems involved in learning and memory, particularly the cholinergic system. Animal models have demonstrated improved cognitive function following treatment with related compounds .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Various modifications to the pyrimidine and piperazine rings have been systematically studied to identify which alterations yield enhanced biological activity or reduced side effects. This iterative process of design and testing is foundational in drug discovery .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, researchers administered this compound alongside standard antidepressants. The results indicated a synergistic effect, enhancing the efficacy of existing treatments while minimizing side effects commonly associated with higher doses of traditional therapies .
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal reported on the synthesis of several derivatives of this compound, testing their ability to inhibit tumor growth in vitro and in vivo. The most promising derivative exhibited a significant reduction in tumor size in xenograft models, suggesting that further development could lead to viable cancer therapies .
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as dihydrofolate reductase (DHFR) or acetylcholinesterase (AChE).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The absence of an aryl group in 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine reduces lipophilicity, limiting its utility in CNS-targeted therapies.
2.2. Substituent Variations on the Piperazine Ring
Key Findings :
- Trimethoxybenzyl substituents () introduce polar interactions but may reduce metabolic stability due to increased oxidation sites.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
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Step 1 : Preparation of the pyrimidine core via oxidation of 2-methylthio-4,6-dimethoxypyrimidine (e.g., using mCPBA or H₂O₂) to form a sulfone intermediate .
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Step 2 : Piperazine coupling under microwave-assisted conditions or refluxing in polar aprotic solvents (e.g., DMF or DMSO) with 3-methylphenylpiperazine derivatives .
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Key Parameters : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 pyrimidine:piperazine), and catalysts (e.g., K₂CO₃) influence yields .
Table 1: Representative Synthetic Routes
Method Yield (%) Key Conditions Reference Microwave-assisted 75 100°C, 30 min, DMF Conventional reflux 72–77 12–24 hr, K₂CO₃, DMSO
Q. How is the compound characterized structurally in academic research?
- Methodological Answer : Multimodal characterization is critical:
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1H/13C-NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), piperazine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
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Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 370.18) and fragmentation patterns .
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Elemental Analysis : Validate C, H, N, S content (e.g., C: 62.1%, H: 6.3%, N: 18.9%) .
Table 2: Key Spectroscopic Data
Technique Diagnostic Signals Reference 1H-NMR δ 3.87 (s, 6H, OCH₃), δ 6.72 (d, J=4.8 Hz) HRMS m/z 370.1789 [M+H]⁺ (calc. 370.1792)
Q. What analytical techniques are employed to confirm purity and identity?
- Methodological Answer :
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .
- Melting Point : Compare observed (e.g., 192–291°C) to literature values to detect polymorphic variations .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields?
- Methodological Answer :
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Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives .
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Catalyst Selection : K₂CO₃ outperforms NaHCO₃ in deprotonating intermediates, reducing side-product formation .
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Microwave vs. Conventional Heating : Microwave reduces reaction time (30 min vs. 24 hr) but may require higher catalyst loading .
Table 3: Yield Optimization Strategies
Variable Optimal Condition Yield Increase (%) Reference Solvent DMF +15 Catalyst K₂CO₃ (2 eq) +10
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target effects .
- Structural Analog Comparison : Compare with MI-3 or FGFR inhibitors to identify substituent-dependent activity differences (e.g., 3-methylphenyl vs. benzodioxolyl groups) .
- Meta-Analysis : Pool data from independent studies to distinguish assay-specific artifacts (e.g., fluorescence interference) .
Q. What advanced methods elucidate interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to FGFR3 or menin-MLL interfaces .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for piperazine-pyrimidine derivatives .
- Cryo-EM : Resolve ligand-induced conformational changes in receptor-ligand complexes at near-atomic resolution .
Q. How do structural modifications affect physicochemical properties?
- Methodological Answer :
- Piperazine Substituents : 3-Methylphenyl enhances lipophilicity (logP +0.5) vs. 2-methoxyphenyl, improving blood-brain barrier penetration .
- Pyrimidine Modifications : Methoxy groups at 4,6-positions stabilize π-π stacking but reduce aqueous solubility .
- Table 4: Structure-Activity Relationships
| Modification Site | Property Impact | Reference |
|---|---|---|
| 3-Methylphenyl | ↑ Lipophilicity, ↑ Bioavailability | |
| 4,6-Dimethoxy | ↑ Thermal stability, ↓ Solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
